2-Amino-3-chloro-5-(trifluoromethyl)pyridine
CAS No.: 79456-26-1
Cat. No.: VC1976370
Molecular Formula: C6H4ClF3N2
Molecular Weight: 196.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79456-26-1 |
|---|---|
| Molecular Formula | C6H4ClF3N2 |
| Molecular Weight | 196.56 g/mol |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) |
| Standard InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)N)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)N)C(F)(F)F |
Introduction
2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound that has garnered significant attention due to its utility as an intermediate in the synthesis of various agricultural chemicals and pharmaceuticals. This compound is particularly noted for its role in producing fluazinam, a bactericide effective against a wide range of pathogens .
Synthesis Methods
Several methods have been developed for synthesizing 2-amino-3-chloro-5-(trifluoromethyl)pyridine. Traditional methods often involve using 2,3-dichloro-5-trifluoromethylpyridine or 2-fluoro-3-chloro-5-trifluoromethylpyridine as starting materials, which can be costly . A more cost-effective approach involves using 2,3,6-trichloro-5-trifluoromethylpyridine as a raw material, which undergoes amination and reduction reactions to yield the desired compound .
Synthesis Steps
-
Amination Reaction: The starting material, 2,3,6-trichloro-5-trifluoromethylpyridine, is reacted with an aminating agent such as liquid ammonia or aqueous ammonia at temperatures between 50° to 140° C and pressures of 0.5 to 3.0 MPa for 6 to 12 hours .
-
Reductive Dechlorination: The resulting intermediate, 2-amino-3,6-dichloro-5-trifluoromethylpyridine, undergoes reductive dechlorination using metal zinc to produce 2-amino-3-chloro-5-trifluoromethylpyridine .
Applications
2-Amino-3-chloro-5-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of fluazinam, a protective bactericide with a broad spectrum of activity against pathogens such as alternaria, botrytis, phytophthora, plasmopara, sclerotinia, and black reclamation bacteria . Additionally, this compound has potential applications in pharmaceuticals due to its structural properties, which have been explored for antitumor activities .
Antitumor Activity
Molecular docking studies have shown that 2-amino-3-chloro-5-(trifluoromethyl)pyridine exhibits inhibitory activity against the colony-stimulating factor 1 (CSF1) gene, suggesting its potential as an inhibitor for tenosynovial giant-cell tumors .
Structural and Spectroscopic Analysis
Density functional theory (DFT) calculations have been used to predict the most stable structure of 2-amino-3-chloro-5-(trifluoromethyl)pyridine. These studies also involve the analysis of vibrational wavenumbers and ultraviolet-visible spectra to understand the compound's molecular properties .
Molecular Docking Analysis
The compound's potential as a bioactive molecule has been evaluated through molecular docking, highlighting its ability to interact with biological targets such as the CSF1 gene .
Data Table: Synthesis Conditions
| Parameter | Value Range |
|---|---|
| Temperature (°C) | 50-140 |
| Pressure (MPa) | 0.5-3.0 |
| Reaction Time (hours) | 6-12 |
| Aminating Agent | Liquid ammonia or aqueous ammonia |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume